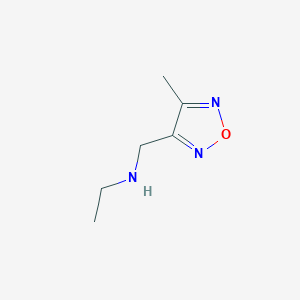![molecular formula C9H9F2NO2 B2379504 (R)-1-(2,2-Difluoro-benzo[1,3]dioxol-4-YL)-ethylamine CAS No. 1213203-92-9](/img/structure/B2379504.png)
(R)-1-(2,2-Difluoro-benzo[1,3]dioxol-4-YL)-ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(2,2-Difluoro-benzo[1,3]dioxol-4-YL)-ethylamine is a compound of significant interest in the field of organic chemistry. This compound features a difluoromethyl group attached to a benzo[1,3]dioxole ring, which is further connected to an ethylamine moiety. The presence of the difluoromethyl group imparts unique chemical properties, making it a valuable compound for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of heterocycles via a radical process . This process involves the use of difluoromethyl radicals, which can be generated under specific conditions using reagents such as difluoromethyl sulfonium salts or difluoromethyl iodide.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
®-1-(2,2-Difluoro-benzo[1,3]dioxol-4-YL)-ethylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
®-1-(2,2-Difluoro-benzo[1,3]dioxol-4-YL)-ethylamine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-1-(2,2-Difluoro-benzo[1,3]dioxol-4-YL)-ethylamine involves its interaction with molecular targets and pathways within biological systems. The difluoromethyl group can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
®-1-(2,2-Difluoro-benzo[1,3]dioxol-4-YL)-methylamine: Similar structure but with a methyl group instead of an ethylamine moiety.
®-1-(2,2-Difluoro-benzo[1,3]dioxol-4-YL)-propylamine: Similar structure but with a propyl group instead of an ethylamine moiety.
Uniqueness
The uniqueness of ®-1-(2,2-Difluoro-benzo[1,3]dioxol-4-YL)-ethylamine lies in its specific combination of the difluoromethyl group and the benzo[1,3]dioxole ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications that require precise molecular interactions and modifications.
Properties
IUPAC Name |
(1R)-1-(2,2-difluoro-1,3-benzodioxol-4-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c1-5(12)6-3-2-4-7-8(6)14-9(10,11)13-7/h2-5H,12H2,1H3/t5-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTSTJVNWKVHDE-RXMQYKEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C2C(=CC=C1)OC(O2)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C2C(=CC=C1)OC(O2)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-propyl-1,3-thiazole-5-carboxamide](/img/structure/B2379423.png)

![N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]methanesulfonamide](/img/structure/B2379425.png)

![Tert-butyl N-[2-[4-[[(2-chloroacetyl)amino]methyl]phenyl]ethyl]carbamate](/img/structure/B2379430.png)
![Dispiro[3.0.35.14]nonane-7-carboxylic acid](/img/structure/B2379431.png)






![(Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2379443.png)

